molecular formula C9H15N5 B13496186 5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile

5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B13496186
M. Wt: 193.25 g/mol
InChI Key: LXFCGGPPQVOHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile is a heterocyclic organic compound that features a triazole ring with an amino group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction typically requires a solvent such as acetonitrile or ethanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    5-Amino-1,2,4-triazole: Another triazole derivative with an amino group at a different position.

Uniqueness

5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile is unique due to the presence of both the triazole ring and the dimethylpentanenitrile moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

5-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C9H15N5/c1-9(2,6-10)4-3-5-14-7-12-8(11)13-14/h7H,3-5H2,1-2H3,(H2,11,13)

InChI Key

LXFCGGPPQVOHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=NC(=N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.